Cas no 921792-55-4 (N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide)
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide
- N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide
- Acetamide, 2-phenoxy-N-[2,3,4,5-tetrahydro-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-1,5-benzoxazepin-7-yl]-
- N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide
- 921792-55-4
- N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide
- F2262-0431
- AKOS024633413
-
- Inchi: 1S/C23H28N2O4/c1-16(2)13-25-19-12-17(10-11-20(19)29-15-23(3,4)22(25)27)24-21(26)14-28-18-8-6-5-7-9-18/h5-12,16H,13-15H2,1-4H3,(H,24,26)
- InChI Key: YUDWRYGKDRPRDQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C2OCC(C)(C)C(=O)N(CC(C)C)C2=C1)(=O)COC1=CC=CC=C1
Computed Properties
- Exact Mass: 396.20490738g/mol
- Monoisotopic Mass: 396.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Density: 1.154±0.06 g/cm3(Predicted)
- Boiling Point: 641.4±55.0 °C(Predicted)
- pka: 12.54±0.40(Predicted)
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2262-0431-2μmol |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2262-0431-5μmol |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2262-0431-10μmol |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2262-0431-20μmol |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2262-0431-1mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2262-0431-2mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2262-0431-3mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2262-0431-4mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2262-0431-5mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2262-0431-10mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-phenoxyacetamide |
921792-55-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide (CAS No. 921792-55-4): A Comprehensive Overview
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide (CAS No. 921792-55-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazepines and is characterized by its unique structural features and potential biological activities. The compound's structure includes a benzoxazepine core with specific substituents that contribute to its pharmacological properties.
The benzoxazepine scaffold is well-known for its diverse biological activities, including anticonvulsant, anxiolytic, and analgesic effects. The presence of the phenoxyacetamide moiety further enhances the compound's potential as a therapeutic agent. Recent studies have shown that compounds with similar structures exhibit promising activity in various disease models, making N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide a valuable candidate for further investigation.
In terms of chemical synthesis, N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide can be synthesized through a multi-step process involving the formation of the benzoxazepine core followed by functionalization with the phenoxyacetamide group. The synthetic route typically involves the condensation of appropriate starting materials under controlled conditions to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the synthesis process.
Pharmacological studies have revealed that N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-phenoxyacetamide exhibits potent activity against various targets. For instance, it has been shown to bind selectively to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and receptor activation. This property makes it a potential candidate for treating neurological disorders such as epilepsy and anxiety disorders.
Preclinical studies have also demonstrated that N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-y l - 2 - ph e n o x y a c e t a m i d e has favorable pharmacokinetic properties. It exhibits good oral bioavailability and a favorable distribution profile in animal models. These characteristics are crucial for ensuring that the compound reaches its intended target sites in sufficient concentrations to exert its therapeutic effects.
Furthermore, recent advancements in computational chemistry have facilitated the rational design of derivatives of N - 3 , 3 - d i m e t h y l - 5 - ( 2 - m e t h y l p r o p y l ) - 4 - o x o - 2 , 3 , 4 , 5 - t e t r a h y d r o - 1 , 5 - b e n z o x a z e p i n - 7 - y l - 2 - p h e n o x y a c e t a m i d e. Molecular docking studies and virtual screening techniques have identified several promising lead compounds with enhanced potency and selectivity. These findings provide valuable insights for optimizing the structure of the compound to improve its therapeutic potential.
In conclusion, N - 3 , 3 - d i m e t h y l - 5 - ( 2 - m e t h y l p r o p y l ) - 4 - o x o - 2 , 3 , 4 , 5 - t e t r a h y d r o - 1 , 5 - b e n z o x a z e p i n - 7 - y l - 2 - p h e n o x y a c e t a m i d e (CAS No. 921792-55-4) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its use in clinical settings.
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